molecular formula C18H17ClFN3O2 B2829164 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 894030-87-6

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No. B2829164
CAS RN: 894030-87-6
M. Wt: 361.8
InChI Key: GFFMJAMXLWXGSC-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea, also known as CFTR modulator, is a chemical compound that has been widely studied for its potential therapeutic effects on cystic fibrosis.

Scientific Research Applications

Pharmacological Studies

  • Cannabinoid Receptor Modulation

    A study on a related compound, PSNCBAM-1, explored its effects as a cannabinoid CB1 receptor allosteric antagonist. This research highlighted its potential in modulating neuronal excitability in the mammalian central nervous system, suggesting possible therapeutic applications in CNS diseases (Wang et al., 2011).

  • Antiproliferative Activity

    Diaryl ureas, including compounds with structural similarities, have been evaluated for their antiproliferative effects against various cancer cell lines. This underscores their potential as anticancer agents, possibly acting as BRAF inhibitors for further research (Jian Feng et al., 2020).

Material Science and Chemistry

  • Nonlinear Optical Properties

    Research on chalcone derivatives, including a compound with a similar structure, has demonstrated significant electro-optic properties and potential applications in nonlinear optics, confirmed by harmonic generation studies (M. Shkir et al., 2018). This positions such compounds as candidates for optoelectronic device fabrications.

  • Corrosion Inhibition

    Studies have investigated the inhibition effects of urea derivatives on mild steel corrosion in acid solutions. These compounds exhibit good performance as inhibitors, suggesting their utility in protecting metals against corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

  • Crystal Structure and Pesticide Application

    The crystal structure of a benzoylurea pesticide has been elucidated, revealing insights into its interaction mechanisms. This knowledge can inform the design of more effective pesticides with specific modes of action (Youngeun Jeon et al., 2014).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-11-2-5-13(8-16(11)20)21-18(25)22-14-9-17(24)23(10-14)15-6-3-12(19)4-7-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFMJAMXLWXGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea

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